Bosentan hydrate Bosentan hydrate Bosentan hydrate is a hydrate. It contains a bosentan.
Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.
A sulfonamide and pyrimidine derivative that acts as a dual endothelin receptor antagonist used to manage PULMONARY HYPERTENSION and SYSTEMIC SCLEROSIS.
Brand Name: Vulcanchem
CAS No.: 157212-55-0
VCID: VC20775284
InChI: InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Molecular Formula: C27H31N5O7S
Molecular Weight: 569.6 g/mol

Bosentan hydrate

CAS No.: 157212-55-0

Cat. No.: VC20775284

Molecular Formula: C27H31N5O7S

Molecular Weight: 569.6 g/mol

* For research use only. Not for human or veterinary use.

Bosentan hydrate - 157212-55-0

CAS No. 157212-55-0
Molecular Formula C27H31N5O7S
Molecular Weight 569.6 g/mol
IUPAC Name 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide;hydrate
Standard InChI InChI=1S/C27H29N5O6S.H2O/c1-27(2,3)18-10-12-19(13-11-18)39(34,35)32-23-22(38-21-9-6-5-8-20(21)36-4)26(37-17-16-33)31-25(30-23)24-28-14-7-15-29-24;/h5-15,33H,16-17H2,1-4H3,(H,30,31,32);1H2
Standard InChI Key SXTRWVVIEPWAKM-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC.O

Chemical Structure and Properties

Molecular Formula and Identity

Bosentan hydrate is characterized by the molecular formula C₂₇H₃₁N₅O₇S·H₂O, indicating the presence of one water molecule in its structure . The compound is formally identified as 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidine]-4-yl]benzene-1-sulfonamide hydrate . Its Chemical Abstracts Service (CAS) registry number is 157212-55-0, providing a unique identifier for this specific chemical entity in scientific and regulatory contexts .

Physical Properties

The physical properties of bosentan hydrate provide important information for its pharmaceutical formulation and storage. The compound presents as a white to beige powder with a melting point range of 114-118°C . This information is critical for quality control and manufacturing processes. The recommended storage temperature for bosentan hydrate is 2-8°C, indicating the need for refrigeration to maintain stability .

The solubility profile of bosentan hydrate shows it to be slightly soluble in dimethyl sulfoxide (DMSO) and very slightly soluble in methanol when heated . This limited water solubility is consistent with its relatively high molecular weight and structural characteristics.

Structural Characteristics

Bosentan hydrate features a complex molecular structure with multiple functional groups that contribute to its pharmacological activity. The structure includes:

  • A bipyrimidine core that serves as the central scaffold of the molecule

  • A 4-tert-butylbenzenesulfonamide group that contributes to receptor binding

  • A 2-methoxyphenoxy substituent that enhances receptor specificity

  • A 2-hydroxyethoxy group that modifies physicochemical properties

The addition of a water molecule in the hydrate form affects crystal packing and may influence dissolution characteristics when compared to the anhydrous form.

Pharmacological Properties

Mechanism of Action

Bosentan hydrate functions as a dual endothelin receptor antagonist, blocking both endothelin A (ETA) and endothelin B (ETB) receptors. Endothelin-1 is a potent vasoconstrictor and mitogen that plays a central pathogenic role in pulmonary arterial hypertension and certain connective tissue diseases such as systemic sclerosis . By blocking endothelin receptors, bosentan hydrate prevents the vasoconstriction, cellular proliferation, and tissue remodeling that characterize these conditions.

This dual antagonism is particularly important in clinical settings, as it provides a more comprehensive blockade of endothelin-mediated effects compared to selective ETA receptor antagonists. The compound's ability to target both receptor subtypes contributes to its efficacy in treating pulmonary arterial hypertension.

Metabolism and Elimination

Bosentan undergoes significant hepatic metabolism and is eliminated primarily through biliary excretion of its metabolites . The compound is metabolized by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, resulting in the formation of three identified metabolites . One of these metabolites, Ro 48-5033, may contribute approximately 20% to the total pharmacological response following bosentan administration .

The pharmacokinetics of bosentan show dose-proportionality up to 600 mg (single dose) and 500 mg/day (multiple doses) . Interestingly, the pharmacokinetic profile in pediatric PAH patients is comparable to that observed in healthy subjects, whereas adult PAH patients show a 2-fold increased exposure to the drug .

Clinical Applications

Pulmonary Arterial Hypertension

The primary therapeutic application of bosentan hydrate is in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by elevated blood pressure in the pulmonary arteries . PAH is a progressive disorder that leads to right heart failure and premature death if left untreated. By antagonizing endothelin receptors, bosentan hydrate helps reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.

Clinical studies have demonstrated that bosentan treatment improves hemodynamic parameters, exercise capacity, and functional class in patients with PAH . These benefits translate into improved quality of life and potentially extended survival for affected individuals.

PAH Related to Connective Tissue Diseases

Bosentan has shown particular efficacy in treating pulmonary arterial hypertension associated with connective tissue diseases (CTDs), especially systemic sclerosis (SSc) and lupus erythematosus . Endothelin-1 is considered a central pathogenic factor in these conditions, contributing to vasoconstriction, fibrosis, hypertrophy, and inflammation .

PAH represents a serious complication of CTDs and is associated with significant morbidity, reduced quality of life, and poor prognosis . The ability of bosentan to target the endothelin pathway makes it a valuable therapeutic option for this specific patient population.

Clinical Pharmacology and Considerations

Dosage and Special Populations

The standard recommended dose of bosentan is 125 mg twice daily, with an initial dose of 62.5 mg twice daily for the first 4 weeks to minimize the risk of adverse effects, particularly hypotension . No dosage adjustment is required based on sex, age, ethnic origin, or bodyweight in adult patients .

Adverse Effects

The most common adverse effects associated with bosentan treatment include:

  • Headache and flushing, likely related to the vasodilatory properties of the drug

  • Elevated liver aminotransferases, indicating potential hepatotoxicity

  • Leg edema, suggesting fluid retention

  • Anemia, which may require monitoring of hemoglobin levels

In healthy subjects, bosentan doses exceeding 300 mg have been observed to increase plasma levels of endothelin-1 . The drug also moderately reduces blood pressure as expected from its vasodilatory mechanism of action .

Clinical Trials and Research Findings

Pivotal Studies

The efficacy and safety of bosentan have been evaluated in several pivotal clinical trials. Among these, Study 351 and the Bosentan: Randomized Trial of Endothelin Receptor Antagonist Therapy for Pulmonary Arterial Hypertension (BREATHE-1) are particularly noteworthy .

In these randomized, double-blind, placebo-controlled trials, patients received either placebo or bosentan with an initial dose of 62.5 mg twice daily for 4 weeks, followed by up-titration to the target dose (125 or 250 mg twice daily) for an additional 8 or 12 weeks . The total duration of study drug administration was 12 or 16 weeks .

Efficacy assessments included the 6-minute walk distance (6MWD), World Health Organization (WHO) functional class, and time to clinical worsening . Patients who completed the placebo-controlled study were eligible to participate in open-label extension studies to evaluate long-term effects .

Pharmacokinetic-Pharmacodynamic Relationship

In pharmacokinetic-pharmacodynamic studies conducted in PAH patients, an interesting observation was made regarding the temporal relationship between drug concentration and hemodynamic effects . The hemodynamic effects of bosentan were found to lag behind the plasma concentrations, suggesting a delayed onset of therapeutic action . This information is important for clinical expectations regarding treatment response and may influence monitoring strategies.

Synthesis and Formulation

Synthetic Routes

Bosentan hydrate can be synthesized through a multi-step process involving specific chemical reactions and transformations. The synthesis typically involves the formation of a bipyrimidine core through the reaction of appropriate precursors, followed by the attachment of functional groups to achieve the final molecular structure.

Pharmaceutical Formulation

In clinical practice, bosentan is formulated as oral tablets for convenient administration to patients with PAH. This formulation allows for precise dosing and patient adherence to the prescribed regimen. The physical and chemical properties of bosentan hydrate, including its stability and solubility profile, influence the formulation process and contribute to the final pharmaceutical product.

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